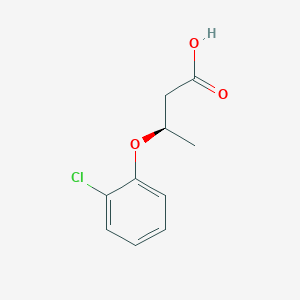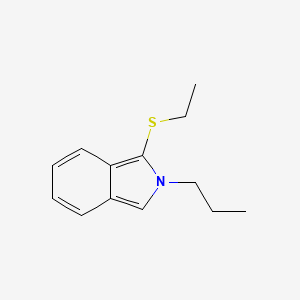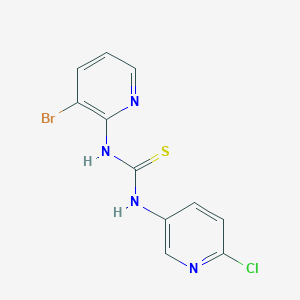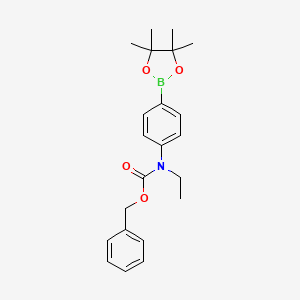
2-(4-Carbamoylpiperidin-1-yl)-2-phenylacetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Revefenacin is a synthetic anticholinergic compound prescribed for the treatment of chronic obstructive pulmonary disease (COPD) .
- COPD encompasses chronic bronchitis, emphysema, or both, and it affects the lungs and airways.
- Revefenacin helps relax the muscles around the airways, preventing symptoms like wheezing, coughing, chest tightness, and shortness of breath .
准备方法
- Revefenacin can be synthesized from isonipecotamide and 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate .
- The synthetic route involves several steps, including reductive ammonification reactions and condensation reactions .
化学反应分析
- Revefenacin undergoes various reactions, including those related to oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are specific to the synthetic pathway.
- Major products formed during these reactions contribute to Revefenacin’s pharmacological properties.
科学研究应用
- Revefenacin finds applications in:
Respiratory Medicine: As an inhalation therapy for COPD patients.
Pharmacology Research: Studying its effects on muscarinic receptors.
Drug Development: Investigating its potential as a long-acting muscarinic antagonist (LABA).
Clinical Trials: Assessing safety and efficacy in COPD management.
作用机制
- Revefenacin acts as a muscarinic antagonist by binding to muscarinic receptors (specifically M3 receptors) in the airway smooth muscle.
- This binding inhibits acetylcholine-mediated bronchoconstriction, leading to bronchodilation and improved airflow.
相似化合物的比较
- Revefenacin stands out due to its unique structural features and pharmacokinetics.
- Similar compounds include other anticholinergic agents used in COPD treatment, such as tiotropium and aclidinium.
属性
分子式 |
C14H19ClN2O3 |
|---|---|
分子量 |
298.76 g/mol |
IUPAC 名称 |
2-(4-carbamoylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |
InChI |
InChI=1S/C14H18N2O3.ClH/c15-13(17)11-6-8-16(9-7-11)12(14(18)19)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2,(H2,15,17)(H,18,19);1H |
InChI 键 |
MQJXMQSSXOJIGU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)N)C(C2=CC=CC=C2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


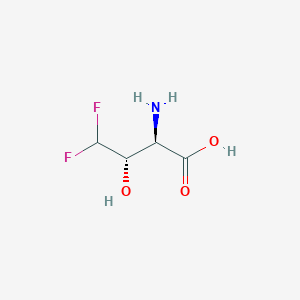
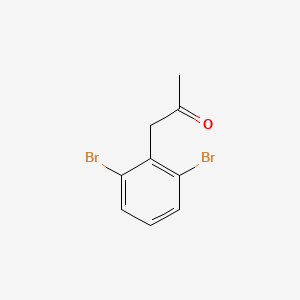
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
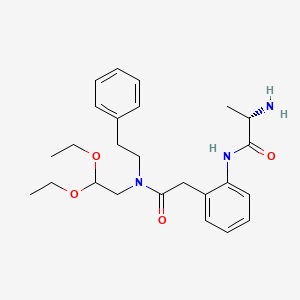


![1-[2-(3-Methyl-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13091303.png)


